
5-Brom-2-Isopropyloxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-isopropyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The bromine atom at the 5-position and the isopropyl group at the 2-position make this compound unique
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-isopropyloxazole has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropyloxazole can be achieved through several methods:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst under moderate reaction conditions.
Oxidation of propargylamines: This method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride-mediated intramolecular cyclization.
Cycloadditions of copper(I) acetylides to azides and nitrile oxides: This method provides access to 3,4-disubstituted isoxazoles.
Industrial Production Methods
Industrial production of 5-Bromo-2-isopropyloxazole typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-isopropyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium azide and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxides, while substitution reactions yield various substituted oxazoles .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-isopropyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Bromo-2-isopropyloxazole is unique due to the presence of the bromine atom at the 5-position and the isopropyl group at the 2-position. These substituents confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCPEJXMKUQTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391739-84-6 |
Source


|
| Record name | 5-bromo-2-(propan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
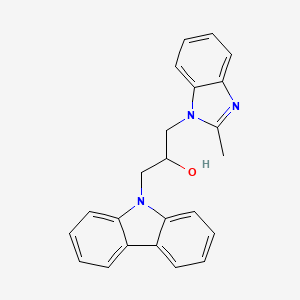
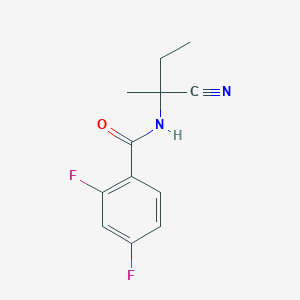
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
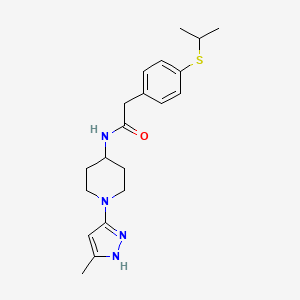
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
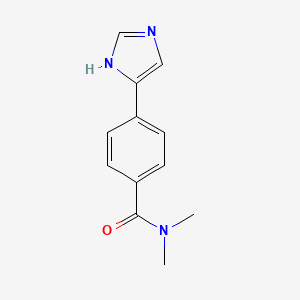
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
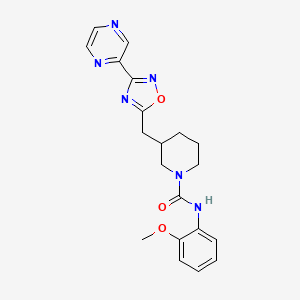
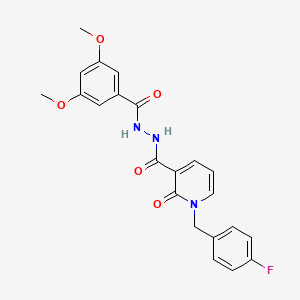
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)
![1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2575502.png)
